5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(11(14)15)6-18-10(19-7-12)8-2-4-9(5-3-8)13(16)17/h2-5,10H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBFUMRYUOSFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps:
- Aldol Condensation : The hydroxyl groups of 2,2-bis(hydroxymethyl)propionic acid react with the aldehyde group of 4-nitrobenzaldehyde, forming a hemiketal intermediate.
- Cyclization : Intramolecular dehydration generates the 1,3-dioxane ring.
- Proton Transfer : Stabilization of the intermediate via acid catalysis ensures ring closure.
Representative Equation :
$$
\text{2,2-bis(hydroxymethyl)propionic acid} + \text{4-nitrobenzaldehyde} \xrightarrow{\text{PTSA}} \text{C}{12}\text{H}{13}\text{NO}{7} + 2\text{H}2\text{O}
$$
Synthetic Protocol Optimization
Solvent System and Temperature
Optimal yields (72–78%) are achieved using a cyclohexane/N,N-dimethylformamide (DMF) solvent mixture (3:1 v/v) at 373 K. The nonpolar cyclohexane facilitates azeotropic water removal, while DMF solubilizes intermediates.
| Solvent Ratio (Cyclohexane:DMF) | Temperature (K) | Yield (%) | Purity (%) |
|---|---|---|---|
| 2:1 | 363 | 58 | 89 |
| 3:1 | 373 | 72 | 95 |
| 4:1 | 373 | 68 | 92 |
Catalytic Efficiency
PTSA (0.7 mol%) outperforms other Brønsted acids (e.g., H₂SO₄, HCl) due to its thermal stability and low corrosivity. Higher catalyst loadings (>1.0 mol%) promote side reactions, reducing yield by 12–15%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies demonstrate that tubular reactors with segmented flow enhance mixing and heat transfer, achieving 85% yield at 383 K and 5 bar pressure.
Process Parameters :
- Residence time: 45–60 minutes
- Throughput: 12 L/h
- Energy consumption: 18 kWh/kg
Crystallization and Purification
Recrystallization from ethyl acetate yields >99% purity. Ethyl acetate’s moderate polarity selectively dissolves impurities while leaving the product in crystalline form.
| Recrystallization Solvent | Purity (%) | Crystal Size (μm) |
|---|---|---|
| Ethyl acetate | 99.2 | 50–200 |
| Methanol | 95.7 | 10–50 |
| Acetonitrile | 97.8 | 100–300 |
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 423 K) reduces reaction time from 4 hours to 25 minutes, albeit with a 10% yield penalty due to thermal decomposition.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that compounds similar to 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid exhibit antimicrobial properties. These compounds may be effective against various pathogens, including bacteria and protozoan parasites, which is an area of active investigation in drug development .
- Drug Design : The structural characteristics of this compound make it suitable for modification in drug design. By altering the dioxane or nitrophenyl groups, researchers can potentially create derivatives with enhanced efficacy against specific targets in microbial infections or other diseases.
- Targeting Mycobacterial Infections : Similar compounds have been explored for their ability to target iron acquisition in mycobacterial species, such as Mycobacterium tuberculosis. This highlights the potential of this compound in developing new antitubercular agents .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can be used to synthesize various derivatives that may have distinct biological activities or serve as building blocks for more complex molecules.
Case Study 1: Antimicrobial Properties
A study exploring the antimicrobial activity of nitrophenyl-substituted compounds found that derivatives of this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The mechanism of action is believed to involve interference with bacterial cell wall synthesis.
Case Study 2: Structural Optimization for Drug Development
In another investigation, researchers optimized the scaffold of furan-based compounds related to this compound. They identified promising candidates that demonstrated efficacy against mycobacterial models through structural studies of protein-ligand complexes. This work underscores the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3-dioxane-5-carboxylic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Comparison
Key Differences and Insights
Reactivity and Functional Groups: The nitro group in this compound distinguishes it from non-nitro analogs like MTC-COOH, which contains a lactone (=O) group. MTC-COOH’s lactone ring enables high reactivity in polymerization, achieving 95% conversion with LA under zirconium catalysis .
Synthetic Utility: The trimethyl derivative (2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) is notable for its stability and crystallinity, making it suitable for anhydride formation and stepwise esterification . The maleimide-functionalized analog () exhibits serum stability and controlled hydrolysis, ideal for bioconjugation .
Commercial and Biological Relevance :
- While this compound is discontinued, its thiazole-based counterpart (4-methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid) remains available, suggesting broader pharmacological interest in thiazole cores .
Thermal and Physical Properties :
- The maleimide derivative () has a melting point of 178°C, indicating higher thermal stability compared to MTC-COOH, which is liquid at room temperature .
Q & A
Q. What synthetic routes are optimal for preparing 5-methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid?
The compound is synthesized via acid-catalyzed condensation of 2,2-bis(hydroxymethyl)propionic acid with 4-nitrobenzaldehyde. A typical protocol involves refluxing the reactants in a solvent (e.g., cyclohexane or DMF) with p-toluenesulfonic acid as a catalyst (~373 K, 4 hours). Post-reaction, the product is purified via solvent evaporation, aqueous workup (e.g., NaHCO₃ wash), and recrystallization from ethyl acetate (yield: ~75-80%) .
Q. How is the compound characterized structurally?
Key characterization methods include:
- NMR : and NMR to confirm substituent positions (e.g., nitrophenyl protons at δ 8.2–8.4 ppm).
- IR : Bands at ~1700 cm⁻¹ (carboxylic acid C=O) and 1520/1350 cm⁻¹ (nitro group asymmetric/symmetric stretches).
- Mass Spectrometry : Molecular ion peak at m/z 295 (M⁺, C₁₂H₁₃NO₆).
- X-ray Crystallography : For definitive conformation and packing analysis (see advanced questions) .
Q. What are the key structural features of this compound?
The 1,3-dioxane ring adopts a chair conformation. The 4-nitrophenyl group occupies an axial position, while the carboxylic acid is equatorial. Steric and electronic effects from the nitro group influence hydrogen bonding (e.g., O–H···O interactions between carboxylic acid and dioxane oxygen) .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent affect crystal packing compared to phenyl analogs?
The nitro group introduces stronger intermolecular interactions (e.g., C–H···O and π-π stacking), leading to denser packing. In phenyl analogs (e.g., 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid), packing is less efficient due to reduced dipole interactions. X-ray data for the nitro derivative show a monoclinic lattice (space group C2/c) with unit cell parameters a ≈ 32.6 Å, b ≈ 6.0 Å, c ≈ 23.3 Å, and β ≈ 103.4° .
Q. What challenges arise in refining the crystal structure using SHELX software?
- Disorder : The nitro group may exhibit rotational disorder, requiring split-atom refinement.
- Hydrogen Bonding : O–H···O networks must be modeled with restrained distances (1.8–2.2 Å).
- Twinned Data : High-resolution data (e.g., Mo Kα, d < 0.8 Å) are preferred to resolve overlapping reflections. SHELXL-2018’s TWIN command is critical for handling pseudo-merohedral twinning .
Q. How can DFT calculations complement experimental data for this compound?
- Conformational Analysis : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles/torsions.
- Electrostatic Potential Maps : Identify reactive sites (e.g., nitro group’s electron-deficient aryl ring for nucleophilic substitution).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., nitro O···H–C contacts contribute ~12% to packing) .
Q. What are the implications of the compound’s reactivity in further functionalization?
- Carboxylic Acid : Forms esters (via Fischer esterification) or amides (with DCC coupling).
- Nitro Group : Reduces to amine (H₂/Pd-C) for subsequent diazotization or cross-coupling (e.g., Suzuki).
- Dioxane Ring : Acid-sensitive; cleavage under strong acids (e.g., HCl/EtOH) regenerates diol and aldehyde precursors .
Methodological Notes
- Contradictions in Data : Some analogs (e.g., 2,2,5-trimethyl derivatives) show equatorial carboxyl groups, while nitro-substituted derivatives may adopt axial positions due to steric demands. Confirm via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
